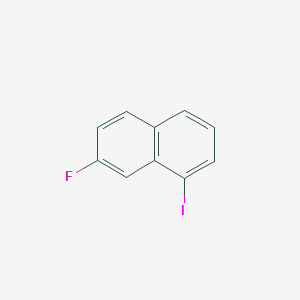

2-Fluoro-8-iodonaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where the hydrogen atoms at positions 7 and 1 are replaced by fluorine and iodine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-iodonaphthalene can be achieved through several methods. One common approach involves the diazotization of 7-fluoro-1-naphthylamine followed by a Sandmeyer reaction with potassium iodide. The reaction conditions typically involve the use of an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods: In an industrial setting, the production of 7-fluoro-1-iodonaphthalene may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a magnesium packed-bed column for the generation of Grignard reagents, which are then reacted with electrophiles to produce the desired compound . This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Chen’s reagent (methyl fluorosulfonyldifluoroacetate) and copper(II) chloride in dimethylformamide at 110°C.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

Trifluoromethylated Aromatics: Obtained from trifluoromethylation reactions.

Biaryl Compounds: Formed through cross-coupling reactions with other aromatic halides or boronic acids.

Applications De Recherche Scientifique

7-Fluoro-1-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties and biological activities.

Mécanisme D'action

The mechanism of action of 7-fluoro-1-iodonaphthalene primarily involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The presence of both fluorine and iodine atoms allows for selective functionalization, enabling the introduction of diverse functional groups into the naphthalene core. This versatility is crucial for the development of new materials and pharmaceuticals.

Comparaison Avec Des Composés Similaires

1-Iodonaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

7-Fluoronaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.

2-Fluoro-8-iodonaphthalene: Another isomer with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 7-Fluoro-1-iodonaphthalene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. This dual substitution allows for a broader range of chemical transformations compared to its mono-substituted counterparts, making it a valuable compound in synthetic chemistry and materials science.

Activité Biologique

2-Fluoro-8-iodonaphthalene is a halogenated naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of fluorine and iodine atoms in its structure may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a naphthalene core with a fluorine atom at the 2-position and an iodine atom at the 8-position. The presence of these halogens can enhance the compound's lipophilicity and alter its electronic properties, potentially affecting its biological interactions.

Synthesis Methods:

- Halogenation Reactions : The compound can be synthesized through electrophilic aromatic substitution reactions, where naphthalene is treated with fluorinating and iodinating agents.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions allows for the introduction of halogens at specific positions on the naphthalene ring, enhancing yield and selectivity.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity against various viruses, including herpes simplex virus (HSV). For instance, derivatives of iodinated nucleosides have shown significant antiviral effects by inhibiting viral DNA replication through mechanisms that involve the viral thymidine kinase enzyme .

| Compound | Activity Against HSV | Mechanism |

|---|---|---|

| This compound | Potentially active | Inhibition of DNA replication |

| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine | Highly active | Requires viral thymidine kinase for activation |

Anticancer Activity

The structural characteristics of halogenated naphthalenes suggest potential anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines by interfering with DNA synthesis and repair mechanisms. For example, some halogenated naphthalenes have been observed to disrupt microtubule dynamics, leading to cell cycle arrest .

Case Studies

- Antiviral Efficacy : A study investigating the antiviral properties of various halogenated nucleosides found that compounds structurally related to this compound exhibited significant activity against HSV types 1 and 2. The study highlighted that the presence of iodine enhanced the compound's efficacy compared to non-halogenated analogs .

- Anticancer Research : In vitro studies demonstrated that certain iodinated naphthalene derivatives could effectively inhibit the proliferation of leukemia cells. These compounds were found to induce apoptosis through caspase activation pathways, showcasing their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of DNA Polymerases : Similar compounds have been shown to inhibit viral DNA polymerases, disrupting viral replication cycles.

- Interference with Microtubule Dynamics : Halogenated naphthalenes may bind to tubulin, preventing proper microtubule formation necessary for cell division.

Propriétés

IUPAC Name |

7-fluoro-1-iodonaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWESCNAQOFEVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.